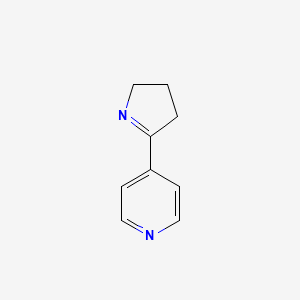

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Description

BenchChem offers high-quality 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUPWKBFABLBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

This technical guide details the synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , commonly referred to as 4-myosmine or 4-nornicotyrine (though the latter technically implies a pyrrole ring). This molecule is a positional isomer of the minor tobacco alkaloid myosmine and serves as a critical intermediate in the synthesis of 4-substituted nicotine analogues and specific CYP450 inhibitors.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

CAS: 66269-78-1

Molecular Formula: C

The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine poses a specific challenge: the instability of the cyclic imine (pyrroline) moiety. It is prone to hydrolysis (ring-opening to the amino-ketone) and oxidation. Therefore, the synthetic strategy must prioritize conditions that minimize exposure to aqueous acids/bases after the ring closure and utilize non-acidic purification methods.[2]

Retrosynthetic Disconnection

The most robust disconnection utilizes the nucleophilic potential of the pyrrolidone ring alpha-carbon against the electrophilic carbonyl of a pyridine ester.

Figure 1: Retrosynthetic analysis showing the modified Brandänge pathway.

Primary Synthetic Route: The Modified Brandänge Synthesis

This route is the industry standard for myosmine-type alkaloids due to the availability of reagents and scalability. It involves the condensation of ethyl isonicotinate with N-vinyl-2-pyrrolidone (NVP) .[1][3]

Mechanism of Action[4][5]

-

Condensation: The enolate of NVP (generated by NaH or NaOEt) attacks the ester carbonyl of ethyl isonicotinate.

-

Hydrolysis & Decarboxylation: Acid treatment removes the N-vinyl protecting group (as acetaldehyde), opens the lactam ring, and facilitates decarboxylation.[2]

-

Cyclization: The resulting acyclic amino-ketone spontaneously cyclizes under basic workup to form the pyrroline ring.[1]

Protocol A: Standard Scale (10–50g)

Reagents & Materials

| Reagent | Equiv.[1][4][5][6][7] | Role |

| Ethyl Isonicotinate | 1.0 | Electrophile |

| N-Vinyl-2-pyrrolidone (NVP) | 1.1 | Nucleophile |

| Sodium Hydride (60% in oil) | 1.5 | Base |

| Toluene (Anhydrous) | Solvent | Reaction Medium |

| Hydrochloric Acid (conc.)[1] | Excess | Hydrolysis/Decarboxylation |

| Sodium Hydroxide (pellets/soln) | Excess | Neutralization |

Step-by-Step Methodology

1. Condensation

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

-

Base Preparation: Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required; otherwise, use as is.[1][2] Suspend in anhydrous Toluene (10 mL per gram of ester).

-

Addition: Mix Ethyl Isonicotinate (1.0 eq) and NVP (1.1 eq) in a separate flask. Add this mixture dropwise to the stirring NaH suspension at room temperature. Caution: Hydrogen gas evolution.[2]

-

Reflux: Heat the mixture to reflux (110°C). The solution will typically turn yellow/orange and thicken.[1] Maintain reflux for 3–4 hours until TLC indicates consumption of the ester.

-

Quench: Cool the mixture to 0°C. Carefully quench with a small amount of ethanol to destroy excess hydride.

2. Hydrolysis & Cyclization

-

Acidification: Add concentrated HCl (approx. 5 mL per gram of starting material) directly to the reaction mixture. Caution: Exothermic.

-

Distillation/Reflux: Heat the biphasic mixture to distill off the toluene and the acetaldehyde generated from the vinyl group. Once the volatile solvents are removed, reflux the aqueous acid residue for 4–6 hours. This ensures complete decarboxylation.[1]

-

Workup: Cool the dark acidic solution to room temperature. Wash with Dichloromethane (DCM) (2x) to remove non-basic organic impurities (tar).

-

Basification: Cool the aqueous layer in an ice bath. Slowly add solid NaOH or 50% NaOH solution until pH > 12.[1] Note: The product is an amine and will extract into the organic phase only at high pH.[2]

-

Extraction: Extract the alkaline aqueous layer with DCM (3x) or Chloroform.[1]

-

Drying: Dry the combined organic layers over anhydrous K

CO

3. Purification

-

Challenge: The product is sensitive to silica gel (acidic), which causes hydrolysis to the open-chain ketone.

-

Method: Distillation under high vacuum (Kugelrohr) is preferred.[1]

-

Boiling Point: Expected ~100–110°C at 0.5 mmHg (extrapolated from 3-isomer).[1]

-

-

Alternative: Neutral Alumina chromatography (Grade III) using Hexane/EtOAc with 1% Triethylamine.[1]

Alternative High-Purity Route: Organometallic Addition

For applications requiring trace-metal-free or ultra-high purity material (e.g., biological assays), the organolithium route avoids the formation of polymeric byproducts common in the NVP route.

Protocol B: Lithiation & Addition[2]

Figure 2: Organometallic pathway for high-purity synthesis.

-

Lithiation: Dissolve 4-bromopyridine hydrochloride (free-based prior to use) in dry THF/Ether at -78°C. Add n-Butyllithium (1.1 eq) dropwise.

-

Addition: Add 1-(trimethylsilyl)-2-pyrrolidone (1.0 eq) dropwise. The TMS group activates the lactam and protects the nitrogen.[2]

-

Warming: Allow to warm to 0°C over 2 hours.

-

Hydrolysis: Quench with 3M HCl. Stir at room temperature for 1 hour to remove the TMS group and dehydrate the hemiaminal to the cyclic imine.

-

Workup: Basify and extract as in Protocol A.

Characterization & Quality Control

Analytical Data

-

Appearance: Colorless to pale yellow oil; darkens rapidly upon air exposure.[1]

-

1H NMR (CDCl3, 400 MHz):

-

Mass Spectrometry (ESI+): [M+H]

= 147.09

Stability & Storage

-

Hydrolysis: The C=N bond is labile.[1] Exposure to moisture converts it to 4-amino-1-(4-pyridyl)-1-butanone.[1]

-

Storage: Store at -20°C under Argon atmosphere. For long-term storage, convert to the picrate or fumarate salt, which are stable solids.[2]

References

-

Brandänge, S., & Lindblom, L. (1976).[1][2] The Synthesis of Myosmine and Some Related Compounds. Acta Chemica Scandinavica B, 30, 93. Link

-

Leete, E. (1983).[1][2] Biosynthesis and metabolism of the tobacco alkaloids. Alkaloids: Chemical and Biological Perspectives, 1, 85-152.[1][2]

-

Zanoprima Life Sciences. (2019).[1] Process for the preparation of racemic nicotine. World Intellectual Property Organization Patent WO2019121644A1.[1] Link

-

Sorgi, K. L., et al. (1998).[1][2] N-Vinylpyrrolidin-2-one as a 3-Aminopropyl Carbanion Equivalent: 2-Phenyl-1-pyrroline.[1] Organic Syntheses, 75, 215.[1][2] Link

-

ChemicalBook. (2024).[1][8] 4-Cyanopyridine Synthesis and Industrial Production. Link

Sources

- 1. enamine.net [enamine.net]

- 2. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS Number 66269-78-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific research on this particular isomer is limited, this document extrapolates from the known chemistry and pharmacology of its structural analogs, such as the well-studied 3-isomer (Myosmine), to offer insights into its synthesis, potential biological activities, and applications. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and related molecular scaffolds.

Introduction: The Pyrrolopyridine Scaffold in Medicinal Chemistry

The fusion of pyridine and pyrrolidine/pyrroline ring systems creates a class of heterocyclic compounds with diverse and potent biological activities.[1][2] The pyridine ring, a common motif in pharmaceuticals, is known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The pyrrolidine/pyrroline moiety introduces a three-dimensional character to the molecule, which can be crucial for optimizing binding affinity and selectivity for enzymes and receptors.[3]

Derivatives of pyrrolopyridines have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This highlights the potential of this scaffold as a versatile starting point for the design of novel therapeutic agents. This guide focuses on the 4-substituted isomer, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a less-explored member of this promising family of compounds.

Physicochemical Properties

Based on available data from chemical suppliers, the fundamental properties of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are summarized below. It is important to note that extensive experimental characterization of this specific isomer is not widely published.

| Property | Value | Source |

| CAS Number | 66269-78-1 | N/A |

| Molecular Formula | C₉H₁₀N₂ | N/A |

| Molecular Weight | 146.19 g/mol | N/A |

Proposed Synthesis Strategies

A conceptual synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

Experimental Protocol (Hypothetical):

-

Step 1: Formation of the Acylpyrrolidone Intermediate. 4-Cyanopyridine could be reacted with a Grignard reagent derived from a protected 4-halobutylamine. Alternatively, a Vilsmeier-Haack type reaction on N-vinylpyrrolidin-2-one with a phosphorus oxychloride and a 4-substituted pyridine could be explored.

-

Step 2: Cyclization and Dehydration. The resulting intermediate would then be subjected to acid-catalyzed cyclization and dehydration to form the dihydropyrrole ring.

-

Step 3: Deprotection/Reduction. A final deprotection or reduction step would yield the target compound.

It is crucial to emphasize that this proposed synthesis would require empirical optimization of reaction conditions, including solvents, temperatures, and catalysts.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the broad spectrum of biological activities associated with the pyrrolopyridine scaffold, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine represents a valuable, yet underexplored, building block for the synthesis of novel drug candidates.[1][2] The strategic placement of the nitrogen atom in the pyridine ring at the 4-position, as opposed to the more studied 3-position, could lead to unique pharmacological profiles.

Potential Therapeutic Areas:

-

Oncology: The pyrrolopyridine core is present in several kinase inhibitors.[4] The 4-pyridyl isomer could be investigated for its potential to inhibit various kinases implicated in cancer progression.

-

Neuroscience: The structural similarity to nicotinic acetylcholine receptor (nAChR) ligands, such as its isomer Myosmine, suggests that this compound could be a starting point for developing modulators of nAChRs for the treatment of neurological disorders.[5]

-

Infectious Diseases: The pyridine and pyrrole moieties are found in numerous antimicrobial and antiviral agents.[1] Derivatives of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine could be synthesized and screened for activity against a range of pathogens.

The following diagram illustrates the potential workflow for exploring the medicinal chemistry applications of this scaffold:

Caption: Drug discovery workflow utilizing the target scaffold.

Prospective Biological Mechanisms of Action

While the specific biological targets of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are unknown, we can hypothesize potential mechanisms of action based on its structural features and the known pharmacology of related compounds.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in protein-ligand binding. The dihydropyrrole ring introduces a degree of conformational flexibility, allowing the molecule to adopt different shapes to fit into various binding pockets.

Potential Signaling Pathway Interactions:

Based on the activities of similar compounds, this scaffold could potentially modulate signaling pathways involved in:

-

Cell Proliferation and Survival: By targeting kinases or other enzymes involved in cancer cell signaling.

-

Neurotransmission: Through interaction with neurotransmitter receptors like nAChRs.

-

Inflammatory Response: By inhibiting key enzymes in inflammatory pathways.

The diagram below conceptualizes how this scaffold might interact with a hypothetical kinase active site:

Caption: Hypothetical binding mode in a kinase active site.

Conclusion and Future Directions

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine represents a promising but underexplored scaffold in medicinal chemistry. While direct experimental data is scarce, this technical guide has provided a prospective analysis of its physicochemical properties, potential synthetic routes, and likely applications in drug discovery. The structural novelty of the 4-pyridyl isomer compared to its more studied counterparts suggests that it could offer unique pharmacological profiles.

Future research should focus on:

-

Development of a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic and physicochemical characterization.

-

Screening of a diverse library of derivatives against a wide range of biological targets.

-

In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.

By systematically investigating this compound and its derivatives, the scientific community can unlock its full potential for the development of novel and effective therapeutics.

References

-

Chem-Impex. 4-Pyrrolidinopyridine. [Link]

-

MySkinRecipes. 4-(pyrrolidin-1-yl)pyridin-2-amine. [Link]

-

Wikipedia. 4-Pyrrolidinylpyridine. [Link]

-

SpringerLink. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]

-

ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]

-

PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones.

-

NIST WebBook. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubChem. 4-Pyrrolidinopyridine. [Link]

- Google Patents. Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones.

-

ResearchGate. [2,6-Bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine]trichlororhodium(III) dibenzene solvate. [Link]

-

Google Patents. DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES. [Link]

-

ResearchGate. Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. [Link]

-

PubMed. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. [Link]

-

Rovedar. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and biological profile of 2,3-dihydro[6][7]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]

-

Rovedar. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

MDPI. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]

-

Google Patents. Pyridine derivatives and their production. [Link]

Sources

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(pyrrolidin-1-yl)pyridin-2-amine [myskinrecipes.com]

- 5. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Characterization and Analytical Profiling of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , often referred to in research contexts as the 4-isomer of Myosmine .

Executive Summary

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS: 66269-78-1) is a structural isomer of the minor tobacco alkaloid Myosmine . While Myosmine (the 3-pyridyl isomer) is a well-documented biomarker for tobacco consumption and a metabolic product of nicotine, the 4-isomer represents a critical "isobaric interference" challenge in high-fidelity mass spectrometry.

This guide provides the precise molecular weight data required for stoichiometric calculations, outlines a self-validating synthetic route for standard generation, and details the LC-MS/MS parameters necessary to distinguish this molecule from its more common regioisomer.

Part 1: Physicochemical Identity & Molecular Weight

For researchers conducting quantitative mass spectrometry or stoichiometric synthesis, the distinction between Average Molecular Weight and Monoisotopic Mass is critical. The 4-isomer shares an identical elemental formula with Myosmine, necessitating chromatographic resolution.

Table 1: Chemical Constants

| Property | Value | Context |

| IUPAC Name | 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Systematic identification |

| Common Ref. | 4-Myosmine; 4-Nornicotyrine (dihydro) | Note: "Myosmine" strictly refers to the 3-isomer.[1] |

| Formula | C | Identical to Myosmine |

| Average MW | 146.19 g/mol | For molarity/gravimetric prep |

| Monoisotopic Mass | 146.084398 Da | For High-Res MS (HRMS) |

| CAS Registry | 66269-78-1 | Unique identifier (Distinct from 532-12-7) |

| Polarity (LogP) | ~0.6 (Predicted) | Slightly lipophilic; amenable to Reverse Phase LC |

The Isobaric Challenge

In mass spectrometry, both the 3-isomer (Myosmine) and the 4-isomer produce a protonated precursor ion

Part 2: Synthetic Origins (Expertise & Experience)

Since commercial standards for the 4-isomer are less ubiquitous than for Myosmine, in-house synthesis is often required for rigorous validation. The following protocol is adapted from the classical condensation chemistry used for nicotine analogs, modified for the 4-position.

Synthetic Logic

The synthesis relies on the condensation of Ethyl Isonicotinate (instead of Ethyl Nicotinate) with N-Vinylpyrrolidone . This route is preferred over the organolithium approach (4-lithiopyridine + butyrolactone) due to milder conditions and higher regioselectivity.

Mechanism:

-

Enolate Formation: Base-catalyzed generation of the enolate from N-vinylpyrrolidone.

-

Condensation: Nucleophilic attack on the ester carbonyl of ethyl isonicotinate.

-

Cyclization & Decarboxylation: Acid-mediated hydrolysis of the vinyl group, followed by cyclization and spontaneous decarboxylation to form the pyrroline ring.

Visualization: Synthetic Pathway

Figure 1: Synthetic route utilizing ethyl isonicotinate to target the 4-pyridyl isomer. This pathway avoids the formation of the 3-isomer (Myosmine).

Part 3: Analytical Methodology (Trustworthiness)

To validate the presence of the 4-isomer, one cannot rely on mass alone. The following LC-MS/MS protocol is designed to separate the 4-isomer from the 3-isomer based on their differing basicity and interaction with the stationary phase.

Protocol: Chromatographic Resolution

The 4-pyridyl nitrogen is generally more accessible and slightly more basic than the 3-pyridyl nitrogen in this scaffold. Therefore, on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, the isomers will exhibit distinct retention times.

Experimental Setup:

-

Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 80% B over 8 minutes.

-

Rationale: The high organic content ensures retention of these polar alkaloids. The acidic pH protonates the pyridine ring, enhancing separation based on pKa differences.

MS/MS Transitions

While both isomers share the parent mass (147.1), their fragmentation energies (Collision Energy - CE) and product ion ratios differ.

| Precursor (m/z) | Product (m/z) | Type | Note |

| 147.1 | 130.1 | Quantifier | Loss of NH |

| 147.1 | 119.1 | Qualifier | Loss of C |

| 147.1 | 105.1 | Qualifier | Pyridine ring retention |

Validation Step: To confirm the 4-isomer, calculate the ratio of the 119/130 transition. This ratio is a "molecular fingerprint" that will be consistent for the 4-isomer but distinct from Myosmine.

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow for distinguishing the 4-isomer from Myosmine using retention time (RT) and ion ratio validation.

Part 4: Biological Implications

While Myosmine is extensively studied for its potential to undergo nitrosation to form N-Nitrosonornicotine (NNN) , a potent carcinogen, the 4-isomer carries similar theoretical risks due to the secondary amine functionality latent in the pyrroline ring (via hydrolysis to the open-chain ketoamine).

-

Metabolic Pathway: Like Myosmine, the 4-isomer can hydrolyze to a ketoamine form (4-oxo-4-(4-pyridyl)butylamine).

-

Drug Development: If used as a scaffold, the 4-position offers different steric binding properties for nicotinic acetylcholine receptors (nAChRs) compared to the natural 3-substituted alkaloids.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 442649, Myosmine. (Used for comparative physicochemical constants of the class). Retrieved from [Link]

-

Zwickenpflug, W., et al. (2006). Reaction of the Tobacco Alkaloid Myosmine with Hydrogen Peroxide. Chemical Research in Toxicology. (Source for oxidative degradation pathways of pyridyl-pyrrolines). Retrieved from [Link]

-

Späth, E., & Mamoli, L. (1936). Synthesis of Myosmine.[2] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the condensation of pyridinecarboxylates with N-vinylpyrrolidone, adapted here for the 4-isomer).

Sources

The Enigmatic Potential of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Analogs: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine scaffold, a conformationally constrained analog of nicotine, represents a compelling chemotype in the pursuit of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive exploration of the biological activity of these analogs, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. We delve into the rationale behind their design, key structure-activity relationships (SAR), and the critical experimental methodologies required for their synthesis and pharmacological evaluation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising class of molecules for conditions such as cognitive disorders and anxiety.

Introduction: The Rationale for Constrained Nicotinic Analogs

The pyridine and pyrrolidine rings are fundamental components of numerous biologically active compounds, including the well-known alkaloid, nicotine.[1] Nicotine's diverse physiological effects, from cognitive enhancement to anxiolysis, are primarily mediated through its interaction with nAChRs in the brain.[1] However, its therapeutic utility is hampered by a lack of receptor subtype selectivity and a high potential for addiction.

The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine core structure introduces a degree of conformational rigidity compared to the more flexible single bond connecting the two rings in nicotine. This constraint is a deliberate design strategy aimed at improving binding affinity and selectivity for specific nAChR subtypes, thereby potentially separating the desired therapeutic effects from the undesirable side effects. A significant body of research suggests that analogs incorporating a pyrrolidine or similar azacycle linked to a pyridine ring exhibit potent activity at nAChRs, making this scaffold a rich area for drug discovery.[2][3]

The Primary Biological Target: α4β2 Nicotinic Acetylcholine Receptors

Evidence strongly suggests that the primary biological target for many 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine analogs are the α4β2 nAChRs. These receptors are the most abundant high-affinity nicotine binding sites in the brain and are implicated in a wide range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and mood disorders.[4][5] Modulation of α4β2 nAChR activity can influence the release of several key neurotransmitters, including dopamine and acetylcholine, thereby impacting cognitive processes, reward pathways, and mood regulation.[6]

Signaling Pathway

The activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization, which in turn can trigger a cascade of downstream signaling events, including the activation of voltage-gated calcium channels and the release of neurotransmitters.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine analogs can be achieved through various synthetic routes, often involving the coupling of a suitably functionalized pyridine precursor with a pyrrolidine or pyrrolidone derivative.[7][8] A common strategy involves the reaction of N-methyl-2-pyrrolidone with a nicotinate compound to form an intermediate which is then reduced to yield the desired scaffold.[1]

While a comprehensive SAR study specifically for the 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine scaffold is not extensively documented in a single source, valuable insights can be gleaned from studies on closely related pyrrolidinyl-pyridine analogs targeting nAChRs.

Key SAR Observations:

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact binding affinity and selectivity.[3]

-

Electron-withdrawing groups can influence the basicity of the pyridine nitrogen, which is a key interaction point with the receptor.

-

Bulky substituents at certain positions may be detrimental to binding, suggesting steric constraints within the receptor's binding pocket.[3]

-

-

Substitution on the Pyrrolidine Ring: Alterations to the pyrrolidine moiety also play a crucial role in receptor interaction.[9]

-

The stereochemistry of substituents is often critical for potent activity.

-

The presence and position of functional groups like fluorine can modulate the basicity of the pyrrolidine nitrogen and improve CNS penetration.[4]

-

-

Linker between the Rings: While the core scaffold has a direct bond, in related analogs, the nature and length of any linker between the pyridine and a basic nitrogen-containing ring are critical determinants of activity.

Table 1: Hypothetical SAR Data for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Analogs at α4β2 nAChRs

| Compound ID | R1 (Pyridine) | R2 (Pyrrolidine) | α4β2 Ki (nM) | Functional Activity |

| Parent | H | H | 50 | Agonist |

| Analog A | 5-F | H | 25 | Agonist |

| Analog B | 6-CH3 | H | 150 | Partial Agonist |

| Analog C | H | 3-F | 35 | Agonist |

| Analog D | 5-CN | H | 80 | Antagonist |

This table presents hypothetical data based on general SAR principles for nicotinic ligands to illustrate potential trends.

Experimental Protocols for Biological Evaluation

A thorough evaluation of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine analogs requires a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and potential therapeutic effects.

In Vitro Assays

This assay determines the binding affinity of the test compounds for the α4β2 nAChR by measuring their ability to displace a radiolabeled ligand, such as [³H]cytisine.[6][10]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing human α4β2 nAChRs.

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]cytisine and varying concentrations of the test compound in a suitable buffer.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand, e.g., nicotine), allowing for the accurate determination of specific binding.

This technique directly measures the ion flow through the nAChR channel in response to the application of the test compound, thus determining its functional activity (agonist, antagonist, or allosteric modulator).[11][12]

Protocol:

-

Cell Culture: Use a cell line stably expressing the desired nAChR subtype (e.g., α4β2).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ and fill with an appropriate internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Apply the test compound at various concentrations and record the resulting ionic currents.

-

Data Analysis: Analyze the current responses to determine the compound's potency (EC50 or IC50) and efficacy.

Self-Validation: The health of the cell and the quality of the seal are continuously monitored. Known agonists and antagonists are used as positive and negative controls to validate the assay's performance.

In Vivo Assays

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.[13][14]

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

-

Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[15]

-

Data Collection: Record the time spent in and the number of entries into each arm using a video tracking system.

-

Data Analysis: Compare the behavioral parameters between the treated and control groups.

Self-Validation: The behavior of the vehicle-treated control group serves as a baseline for normal anxiety-like behavior. The total number of arm entries can be used as a measure of general locomotor activity to rule out confounding effects.

The NOR test assesses recognition memory in rodents. Compounds with cognitive-enhancing properties are expected to increase the time spent exploring a novel object compared to a familiar one.[16][17]

Protocol:

-

Habituation: Acclimate the animals to the testing arena in the absence of any objects.[16]

-

Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.[18]

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.[18]

-

Data Collection: Record the time spent exploring each object.

-

Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time) to assess recognition memory.

Self-Validation: The total exploration time during the testing phase is monitored to ensure that any observed differences are not due to changes in overall activity or motivation.

Therapeutic Potential and Future Directions

The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine scaffold holds significant promise for the development of novel CNS therapeutics. By fine-tuning the structure of these analogs, it may be possible to develop compounds with improved selectivity for the α4β2 nAChR, leading to enhanced efficacy and a more favorable side-effect profile compared to existing nicotinic ligands.

The potential therapeutic applications for selective α4β2 nAChR modulators are broad and include:

-

Cognitive Enhancement: In conditions such as Alzheimer's disease and schizophrenia.

-

Anxiolysis: For the treatment of anxiety disorders.

-

Smoking Cessation: As aids to help individuals quit smoking.

-

Pain Management: For certain types of neuropathic pain.

Future research in this area should focus on:

-

Comprehensive SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity.

-

Exploration of different functional activities: Investigating partial agonists and positive allosteric modulators (PAMs) may offer advantages over full agonists.

-

In-depth pharmacokinetic and pharmacodynamic profiling: To ensure that promising compounds have suitable drug-like properties for clinical development.

Conclusion

The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine class of compounds represents a fertile ground for the discovery of novel modulators of α4β2 nicotinic acetylcholine receptors. Their unique structural features offer the potential for improved selectivity and a better therapeutic window compared to existing nicotinic ligands. The systematic application of the synthetic and pharmacological evaluation strategies outlined in this guide will be instrumental in advancing our understanding of these fascinating molecules and, ultimately, in translating their therapeutic potential into clinical reality.

References

-

Lin, N. H., Carrera Jr, G. M., & Anderson, D. J. (1994). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 37(21), 3542–3553. [Link]

-

Khazaei, A., & Anary-Abbasinejad, M. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

-

Tamborini, L., Pinto, A., Ettari, R., Gotti, C., Fasoli, F., Conti, P., & De Micheli, C. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1071–1078. [Link]

-

Ma, J., & Li, Z. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1-8. [Link]

-

Tamborini, L., Pinto, A., Ettari, R., Gotti, C., Fasoli, F., Conti, P., & De Micheli, C. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1071-1078. [Link]

-

Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]

-

Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Ablordeppey, S. Y., Tuteja, S., & Khan, I. (2001). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry, 9(10), 2659–2667. [Link]

-

Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular psychiatry, 18(11), 1165–1175. [Link]

-

Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Ennaceur, A., & Delacour, J. (1988). A new one-trial test for memory in rats. Behavioural brain research, 31(1), 47–59. [Link]

-

Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate. [Link]

-

S. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6445. [Link]

-

Blue Brain Project. (2005). Whole Cell Patch Clamp Protocol. [Link]

-

Marks, M. J., Whiteaker, P., & Collins, A. C. (2012). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 14(9), 1043–1052. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. [Link]

-

Animated biology with Arpan. (2022, July 17). How does Whole-cell voltage clamp work? | application [Video]. YouTube. [Link]

- Jagannathan, S. (2016). US20160326134A1 - Synthesis and resolution of nicotine.

-

JoVE. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]

-

Navarro, J. F., & Cavas, M. (2008). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema, 20(1), 118–121. [Link]

-

Post, M. R., & Taylor, P. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. The Journal of biological chemistry, 287(28), 23284–23293. [Link]

-

Cheng, J., Li, Y., & Liu, Z. (2005). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 48(10), 3469–3477. [Link]

-

Lueptow, L. M. (2017, February 10). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. [Link]

-

Scobie, M., & Scott, J. S. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(21), 5693–5697. [Link]

-

Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British journal of pharmacology, 160(2), 334–345. [Link]

-

Moreno-Guzmán, F., & Arias, H. R. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules (Basel, Switzerland), 24(20), 3795. [Link]

Sources

- 1. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]

- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. m.youtube.com [m.youtube.com]

- 13. protocols.io [protocols.io]

- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psicothema.com [psicothema.com]

- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mmpc.org [mmpc.org]

spectroscopic analysis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive exploration of the , a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] As a member of the pyrrolopyridine family, understanding its structural and electronic properties is paramount for its application.[3] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unequivocal identification and characterization of this molecule. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical underpinnings and practical, field-proven experimental protocols.

Introduction and Molecular Overview

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are foundational in numerous pharmaceutical agents.[3] The fusion of a pyridine ring with a pyrrole-derived structure often imparts significant biological activity.[2] The specific isomer, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS No. 66269-78-1), features a pyridine ring attached to the 5-position of a 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring.[4]

The core structure contains two key components: a π-deficient pyridine ring and a dihydropyrrole ring which includes an imine (C=N) functional group.[5][6] This imine functionality is critical as it influences the molecule's chemical reactivity and is a key feature to be identified spectroscopically. The overall structure suggests potential for varied biological interactions, making its precise characterization essential.

Molecular Structure

Caption: Molecular structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[7] For 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals in both the aromatic (downfield) and aliphatic (upfield) regions.

-

Pyridine Protons: The pyridine ring will exhibit two distinct signals corresponding to the α- and β-protons. Due to the electron-withdrawing nature of the nitrogen atom, these protons are deshielded and appear at high chemical shifts.

-

Dihydropyrrole Protons: The three methylene groups (-CH₂-) of the dihydropyrrole ring will give rise to signals in the aliphatic region. The protons on the carbon adjacent to the imine nitrogen will be the most deshielded of this group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet | Protons α to the pyridine nitrogen are highly deshielded. |

| Pyridine H-3, H-5 | 7.5 - 7.7 | Doublet | Protons β to the pyridine nitrogen. |

| Dihydropyrrole H-2' | ~4.0 | Triplet | Methylene group adjacent to the imine nitrogen. |

| Dihydropyrrole H-3' | ~2.0 | Quintet | Methylene group coupled to two other methylene groups. |

| Dihydropyrrole H-4' | ~3.0 | Triplet | Methylene group adjacent to the pyridine ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

-

Imine Carbon: The most downfield signal will likely be the imine carbon (C=N) due to its sp² hybridization and proximity to a nitrogen atom.

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the dihydropyrrole ring showing a distinct chemical shift. The carbons adjacent to the nitrogen will be the most deshielded.[8]

-

Dihydropyrrole Carbons: The sp³ hybridized carbons of the dihydropyrrole ring will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5' (Imine) | 165 - 175 | sp² hybridized carbon of the C=N bond. |

| C-2, C-6 (Pyridine) | ~150 | Carbons α to the pyridine nitrogen.[8] |

| C-4 (Pyridine) | ~140 | Carbon attached to the dihydropyrrole ring. |

| C-3, C-5 (Pyridine) | ~124 | Carbons β to the pyridine nitrogen.[8] |

| C-2' (Dihydropyrrole) | 55 - 65 | Aliphatic carbon adjacent to the imine nitrogen. |

| C-4' (Dihydropyrrole) | 30 - 40 | Aliphatic carbon adjacent to the pyridine ring. |

| C-3' (Dihydropyrrole) | 20 - 30 | Aliphatic carbon in the middle of the pyrrole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their vibrational frequencies.[9]

The key vibrational modes to identify for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are:

-

C=N Stretch (Imine): A strong absorption band in the region of 1640-1690 cm⁻¹. This is a key diagnostic peak for the imine functionality.[6]

-

C=C and C=N Stretches (Pyridine): Aromatic rings typically show a series of sharp bands in the 1450-1600 cm⁻¹ region.[10]

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C-N Stretch: This vibration will likely appear in the fingerprint region, between 1000-1350 cm⁻¹.[11]

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Imine | C=N Stretch | 1640 - 1690 | Medium to Strong |

| Pyridine Ring | C=C and C=N Stretches | 1450 - 1600 | Medium to Strong (multiple bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| C-N | C-N Stretch | 1000 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.[12]

-

Molecular Ion Peak (M⁺): The molecular formula of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is C₉H₁₀N₂. The expected monoisotopic mass is approximately 146.0844 g/mol . A high-resolution mass spectrometer can confirm this elemental composition.

-

Nitrogen Rule: The presence of two nitrogen atoms (an even number) means the molecular ion will have an even mass-to-charge ratio (m/z), which is consistent with 146.[11]

-

Fragmentation Pattern: The fragmentation of the molecule will likely involve cleavage at the bond connecting the two rings, as well as fragmentation of the dihydropyrrole ring. The stability of the pyridine ring suggests that fragments containing this moiety will be prominent.

Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[13]

-

Chromophore: The primary chromophore in this molecule is the pyridine ring in conjugation with the imine double bond.

-

Expected Absorptions: Pyridine itself shows a strong absorption band around 250-260 nm, which is attributed to a π → π* transition.[14][15] The extended conjugation with the imine may cause a slight bathochromic (red) shift of this absorption maximum. A weaker n → π* transition may also be observed at a longer wavelength.

Experimental Protocols

The following are generalized, step-by-step methodologies for the .

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl, KBr) or analyze a solution in a suitable solvent (e.g., CCl₄) using a liquid cell.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the pure solvent.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while Electrospray Ionization (ESI) is a softer technique often used for determining the molecular weight.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Synthesis of Spectroscopic Data: A Cohesive Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

Caption: Workflow for structural elucidation using complementary spectroscopic data.

The process begins with Mass Spectrometry to confirm the molecular weight and formula (C₉H₁₀N₂). IR spectroscopy then validates the presence of key functional groups, notably the imine (C=N) and the aromatic pyridine ring. NMR spectroscopy provides the detailed map of the molecule, confirming the connectivity of the pyridine and dihydropyrrole rings and the specific arrangement of protons and carbons. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated electronic system. Together, these techniques provide an unambiguous and self-validating confirmation of the structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

References

-

ChemBK. (2024). 3-(3,4-DIHYDRO-2H-PYRROL-5-YL)PYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]

-

Semantic Scholar. (2025). Primary Pyrrolimines and Pyridinimines. Retrieved from [Link]

-

ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

ResearchGate. (2025). [2,6-Bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine]trichlororhodium(III) dibenzene solvate. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

-

DOI. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Retrieved from [Link]

-

ResearchGate. (2025). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Retrieved from [Link]

-

ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR assignments of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine.... Retrieved from [Link]

-

ChemSynthesis. (2025). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI). Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Spectroscopy of the Amine Group. Retrieved from [Link]

-

National Institutes of Health. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]

-

Sci-Hub. (2020). Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. 66269-78-1|4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine|BLD Pharm [bldpharm.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. testbook.com [testbook.com]

- 9. sci-hub.ru [sci-hub.ru]

- 10. Pyridine [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

Therapeutic Targeting of Pyrrolopyridine Scaffolds: A Medicinal Chemistry & Chemical Biology Guide

Executive Summary

The pyrrolopyridine scaffold (commonly referred to as azaindole) represents a "privileged structure" in modern drug discovery.[1][2] Its utility stems from its bioisosteric relationship with indole and purine, allowing it to serve as a high-affinity ATP-competitive inhibitor across the human kinome. Beyond kinases, recent structure-activity relationship (SAR) campaigns have validated pyrrolopyridines as potent inhibitors of epigenetic readers (BET bromodomains) and G-protein coupled receptors (GPCRs).

This technical guide analyzes the structural causality behind these interactions, details the primary therapeutic targets, and provides a field-validated protocol for assessing cellular target engagement.

Part 1: The Scaffold Architecture

The pyrrolopyridine core consists of a fused pyridine and pyrrole ring. While there are six possible isomers, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the most dominant in clinical applications due to its precise mimicry of the adenine ring of ATP.

Physicochemical Advantages

-

H-Bonding Capability: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinase domains.

-

Solubility & Lipophilicity: Compared to the indole scaffold, the additional nitrogen atom lowers logP and improves aqueous solubility, optimizing the pharmacokinetic (PK) profile.

-

Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (e.g., by cytochrome P450s) compared to the benzene ring of an indole.

Isomer Comparison

| Isomer | Common Name | Key Chemical Feature | Primary Therapeutic Utility |

| 1H-pyrrolo[2,3-b]pyridine | 7-Azaindole | Adenine mimic (N1-H donor, N7 acceptor) | Kinase Inhibitors (BRAF, JAK, TRK) |

| 1H-pyrrolo[3,2-c]pyridine | 5-Azaindole | Modified H-bond geometry | MK2 Inhibitors, Aurora Kinases |

| 1H-pyrrolo[2,3-c]pyridine | 6-Azaindole | Alternative vector for substitution | GPCR Antagonists (5-HT, Dopamine) |

Part 2: Primary Target Class – Protein Kinases

The success of pyrrolopyridines in oncology is largely driven by their ability to inhibit kinases via Type I (active conformation) or Type 1.5/II (inactive conformation) binding modes.

Mechanism of Action: The Hinge Binder

In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. Adenine binds here via two key hydrogen bonds. 7-azaindole derivatives replicate this interaction:

-

N1-H donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

-

N7 accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (typically the n+2 residue).

Case Study: BRAF V600E Inhibition (Vemurafenib)

Vemurafenib (Zelboraf) is the archetypal pyrrolopyridine drug. It targets the BRAF V600E mutation in metastatic melanoma.[3]

-

Structural Logic: The 7-azaindole core anchors the molecule in the ATP pocket. A p-chlorophenyl substituent at the 5-position extends into the hydrophobic pocket, while a sulfonamide tail interacts with the activation loop, locking the kinase in an active-like but catalytically incompetent conformation.

-

Clinical Relevance: It demonstrates high selectivity for the V600E mutant over wild-type BRAF, reducing toxicity.

Case Study: MK2 (MAPKAPK2)

MK2 is a downstream effector of p38 MAPK, critical in inflammation (TNF

-

Challenge: The MK2 ATP pocket is solvent-exposed and difficult to target with high affinity.

-

Solution: Pyrrolo[3,2-c]pyridine derivatives have shown efficacy by inducing a unique "induced-fit" conformation, exploiting a hydrophobic back-pocket that is inaccessible to standard ATP mimetics.

Part 3: Emerging Target Class – Epigenetic Readers

Beyond kinases, pyrrolopyridines are validating targets in epigenetics, specifically the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4).

Mechanism: Acetyl-Lysine Mimicry

Bromodomains recognize acetylated lysine residues on histone tails.

-

The pyrrolopyridine carbonyl (often introduced via oxidation or substitution) mimics the carbonyl oxygen of the acetyl group.

-

This interaction disrupts the protein-protein interaction between chromatin and the transcriptional machinery (e.g., c-Myc expression), halting cancer cell proliferation.

Part 4: Visualization of Signaling & Mechanism

Diagram 1: The MAPK Signaling Pathway (Targeting BRAF & MK2)

This diagram illustrates the downstream cascade where pyrrolopyridines act as inhibitors at multiple nodes (BRAF and MK2).

Caption: The MAPK/ERK pathway highlighting BRAF and MK2 as critical intervention points for pyrrolopyridine-based inhibitors.

Diagram 2: Kinase Hinge Binding Mode

This schematic visualizes the "Donor-Acceptor" interaction that makes 7-azaindole a privileged scaffold.

Caption: Bidentate H-bond network between the 7-azaindole scaffold and the kinase hinge backbone.

Part 5: Experimental Protocol – Cellular Thermal Shift Assay (CETSA)

Objective: To validate that a pyrrolopyridine compound engages its specific target (e.g., BRAF, MK2) inside a living cell, distinguishing it from non-specific toxicity.

Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (

Materials

-

Cell Line: A375 (Melanoma) or U937 (Lymphoma).

-

Compound: Pyrrolopyridine test compound (10 mM DMSO stock).

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitors.[5]

-

Detection: Western Blot reagents (Primary antibody specific to target).[6]

Workflow Protocol

Step 1: Treatment[7]

-

Seed cells in 6-well plates (

cells/well). -

Treat with Test Compound (

) or DMSO Control for 1 hour at 37°C.-

Scientist's Note: High concentration ensures saturation. If the compound doesn't shift

at

-

Step 2: Thermal Challenge

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot suspension into 8 PCR tubes (50

L each). -

Heat each tube to a distinct temperature (gradient: 40°C to 68°C) for 3 minutes using a thermal cycler.

-

Immediately cool at room temperature for 3 minutes.

Step 3: Lysis & Separation[5][6][7]

-

Add lysis buffer (containing 0.4% NP-40) to the PCR tubes.

-

Freeze-thaw 3 times (Liquid

/ 25°C water bath) to ensure complete lysis. -

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Critical: This step pellets the denatured/precipitated protein.[6] The supernatant contains the stabilized (folded) protein.

-

Step 4: Detection[7]

-

Collect supernatant.

-

Run SDS-PAGE and Western Blot.[6]

-

Quantify band intensity. Plot "Relative Intensity" vs. "Temperature".[8]

-

Result: A right-shift in the curve indicates positive target engagement.

Diagram 3: CETSA Workflow

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

References

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source:[9] Chemical & Pharmaceutical Bulletin (2018) URL:[Link]

-

Discovery of Vemurafenib (PLX4032), a Potent and Selective Inhibitor of the Mutant B-Raf Kinase Source: Journal of Medicinal Chemistry (2010) URL:[Link]

-

Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Source: Journal of Medicinal Chemistry (2005) URL:[Link]

-

Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of BRD4 Source: ACS Omega (2023) URL:[Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Molecules (2020) URL:[10][Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Assay Guidance Manual (NCBI) URL:[Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. scispace.com [scispace.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Antiviral Drug Design and Evaluation of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Introduction: The Rationale for Investigating 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine as an Antiviral Candidate

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine nucleus being recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Pyridine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and coronaviruses.[2][3][4] Their mechanisms of action are diverse, often involving the inhibition of critical viral enzymes such as polymerases, proteases, and reverse transcriptases.[5]

The compound of interest, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, integrates the established pyridine core with a pyrrolidine ring. Pyrrolidine-containing molecules have also shown promise as antiviral agents. For instance, some pyrrolidine derivatives have been investigated as inhibitors of the main protease of coronaviruses, a key enzyme in the viral replication cycle.[6] This unique combination of two biologically relevant heterocycles suggests that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine may exhibit potent and potentially novel antiviral properties.

These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic evaluation of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine as a potential antiviral drug candidate. The protocols outlined herein are designed to be adaptable to various viral targets and are grounded in established methodologies for antiviral drug discovery.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on the known antiviral activities of related pyridine and pyrrolidine derivatives, we hypothesize that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine may act as an inhibitor of a key viral enzyme essential for replication.[5] Potential targets include viral polymerases (RNA-dependent RNA polymerase), proteases, or integrases.[4] The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the enzyme's active site, while the pyrrolidine moiety can provide additional hydrophobic or hydrophilic interactions, depending on the specific substitutions.

The initial phase of investigation should, therefore, focus on broad-spectrum antiviral screening to identify susceptible viruses, followed by targeted mechanistic studies to elucidate the precise mode of action.

Caption: Hypothetical inhibition of viral replication by the compound.

Experimental Protocols

Part 1: In Vitro Antiviral Efficacy Screening

The initial step is to assess the compound's ability to inhibit viral replication in a cell-based assay. The Cytopathic Effect (CPE) reduction assay is a robust and widely used method for this purpose.[7]

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock with a known titer

-

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red or MTS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare a serial dilution of the compound in the growth medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Also, prepare a no-drug control.

-

Toxicity Assay (CC₅₀):

-

Add the serially diluted compound to a plate of uninfected cells.

-

Incubate for the same duration as the antiviral assay (typically 48-72 hours).

-

Assess cell viability using a suitable reagent and measure the absorbance with a plate reader.

-

-

Antiviral Assay (EC₅₀):

-

To a separate plate of confluent cells, add the serially diluted compound.

-

Shortly after, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate until the virus control wells show approximately 80-90% CPE.

-

Assess cell viability.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for both the toxicity and antiviral assays relative to the cell control.

-

Determine the CC₅₀ and EC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

-

Caption: Workflow for the CPE reduction assay.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

| Virus Target | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | 2.5 | >100 | >40 |

| SARS-CoV-2 | Vero E6 | 5.1 | >100 | >19.6 |

| HIV-1 | MT-4 | 1.8 | 85 | 47.2 |

| RSV | HEp-2 | 7.3 | >100 | >13.7 |

Part 2: Mechanistic Studies - Enzyme Inhibition Assays

Once antiviral activity is confirmed, the next step is to identify the molecular target. Based on our hypothesis, assays for viral polymerase and protease are logical starting points.

Protocol 2: Viral Polymerase Inhibition Assay (Generic Fluorogenic Assay)

Objective: To determine if 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine inhibits the activity of a viral RNA-dependent RNA polymerase (RdRp).

Materials:

-

Recombinant viral polymerase

-

RNA template and primer

-

Nucleotide triphosphate (NTP) mix

-

Intercalating fluorescent dye (e.g., SYBR Green)

-

Assay buffer

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Dispensing: Dispense the serially diluted compound into the 384-well plate. Include a no-compound control and a no-enzyme control.

-

Enzyme and Template Addition: Add the viral polymerase and the RNA template/primer to each well.

-

Initiation of Reaction: Start the reaction by adding the NTP mix.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals. The incorporation of NTPs into the new RNA strand will lead to an increase in fluorescence as the dye intercalates.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the compound.

-